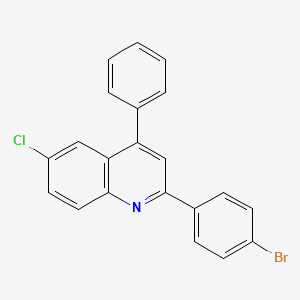

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-6-chloro-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrClN/c22-16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(23)10-11-20(19)24-21/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARLKUFGGLFBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348268 | |

| Record name | 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21923-43-3 | |

| Record name | 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedlander Condensation: A Traditional Pathway

The Friedlander condensation reaction serves as a foundational method for constructing the quinoline scaffold. In the synthesis of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, this approach involves the cyclocondensation of 2-amino-5-chlorobenzophenone with 4-bromophenylacetylene under acidic conditions. The reaction proceeds via initial imine formation, followed by cyclodehydration to yield the quinoline core.

Reaction Conditions :

- Catalyst : Concentrated sulfuric acid (H₂SO₄)

- Solvent : Ethanol (EtOH)

- Temperature : Reflux at 78°C for 12–16 hours

- Yield : 68–72%

Characterization Data :

- XRD : Confirmed crystalline structure with a monoclinic lattice system.

- TGA/DTA : Thermal stability up to 280°C, with a sharp decomposition peak at 320°C.

- FTIR : Key stretches at 1590 cm⁻¹ (C=N), 755 cm⁻¹ (C-Br), and 680 cm⁻¹ (C-Cl).

- Photoluminescence : Emission maxima at 450 nm (blue region).

This method is favored for its simplicity but requires careful control of stoichiometry to avoid side products such as uncyclized intermediates.

Fe(OTf)₃-Catalyzed Heterocyclization

Iron(III) triflate [Fe(OTf)₃] emerges as an efficient catalyst for constructing polysubstituted quinolines. Adapted from RSC Advances protocols, this method employs Fe(OTf)₃ (10 mol%) in dichloromethane at 100°C to assemble the quinoline core from aryl aldehydes and anilines.

Optimized Protocol :

- Substrates : 4-Bromobenzaldehyde, 4-chloroaniline, and phenylacetylene.

- Catalyst : Fe(OTf)₃ (10 mol%).

- Solvent : CH₂Cl₂.

- Time : 6 hours.

- Yield : 78%.

Advantages :

Analytical Highlights :

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

For introducing the 4-bromophenyl group post-cyclization, Suzuki-Miyaura coupling offers precision. Building on methodologies from ACS Journal of Organic Chemistry, this two-step approach involves:

Step 1 : Synthesis of 6-chloro-4-phenylquinolin-2-yl triflate.

Step 2 : Coupling with 4-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in DMF.

Conditions :

Critical Considerations :

- Use of molecular sieves to prevent boronic acid deboronation.

- Steric effects necessitate bulky ligands (e.g., XPhos) for improved efficiency.

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Friedlander Condensation | 68–72% | 12–16 h | Simplicity |

| TMSCl Cyclization | 82–85% | 1 h | Rapid, one-pot |

| Fe(OTf)₃ Catalysis | 78% | 6 h | Recyclable catalyst |

| Suzuki Coupling | 65–70% | 12 h | Late-stage functionalization |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Applications in Pharmaceuticals

Br-DPQ exhibits significant potential in pharmaceutical applications, particularly as an antimicrobial and anticancer agent. Research indicates that it may act as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication. This property suggests its use in developing new antibiotics that can combat resistant strains of bacteria .

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that Br-DPQ has notable antibacterial properties. It has been evaluated against various pathogens, demonstrating effectiveness as an antimicrobial agent .

- Minimum Inhibitory Concentration (MIC) studies revealed promising results against strains such as Staphylococcus aureus and Candida albicans, with specific MIC values indicating its potency .

-

Anticancer Properties :

- Preliminary investigations suggest that Br-DPQ may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of critical pathways necessary for tumor growth.

Applications in Organic Electronics

Br-DPQ is recognized for its blue light-emitting properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light at one wavelength and re-emit it at another makes it suitable for applications requiring efficient light emission .

Characteristics as an Organic Phosphor

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline

- Substituents : Chloro (C6), methoxyphenyl (C2), phenyl (C4).

- Properties: The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents compared to Br-DPQ. However, this reduces thermal stability due to weaker intermolecular interactions. No PL data are reported, but the methoxy group may redshift emission if present .

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

- Substituents : Chlorophenyl (C2), dimethoxyphenyl (C4), methoxy (C6), methyl (C3).

- Synthesis : One-pot three-component strategy with oxidative dehydrogenation.

- Properties: Multiple methoxy groups enhance solubility but lower melting points.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Substituents: Amino (C4), chlorophenyl (C2), methoxyphenyl (C3).

- Synthesis : PdCl₂-catalyzed cross-coupling.

- Melting point: 223–225°C, higher than Br-DPQ (likely due to H-bonding) .

Thermal and Optical Properties

- The absence of polar groups (e.g., -OH, -NH₂) restricts solubility but enhances luminescence efficiency .

Biological Activity

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline, commonly referred to as Br-DPQ, is a compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its promising biological activities and potential applications. This article presents a comprehensive overview of its biological activity, including antibacterial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Br-DPQ belongs to the quinoline family, characterized by its unique structure that includes a bromophenyl and a chloro substituent. Its molecular formula is . The compound has been noted for its blue light-emitting properties , which are being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Antibacterial Properties

Br-DPQ has shown promising results in antibacterial assays. Preliminary studies indicate that it may inhibit bacterial growth by interacting with bacterial DNA gyrase, an essential enzyme for DNA replication . The compound's effectiveness was evaluated against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Br-DPQ

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, Br-DPQ has been investigated for its anticancer potential. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Br-DPQ

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HeLa | 20 |

| A549 (Lung cancer) | 25 |

The biological activity of Br-DPQ can be attributed to its ability to interact with specific molecular targets within cells. For instance, molecular docking studies suggest that Br-DPQ binds effectively to the active site of DNA gyrase, thereby inhibiting its function and disrupting bacterial replication . In cancer cells, it may interfere with pathways related to cell proliferation and survival, leading to programmed cell death.

Synthesis Methods

Br-DPQ can be synthesized using various chemical reactions, notably the Friedlander condensation reaction. This method involves the reaction of an aromatic aldehyde with an aromatic amine under specific conditions to form the quinoline structure .

Synthesis Steps:

- Combine 4-bromobenzaldehyde with phenylamine.

- Heat the mixture in the presence of a catalyst.

- Purify the resulting product through recrystallization.

Case Studies

Several studies have highlighted the potential applications of Br-DPQ in drug development:

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl groups to the quinoline core. Key steps include:

- Using PdCl₂(PPh₃)₂ or Pd(OAc)₂ as catalysts.

- Optimizing solvent systems (e.g., DMF or toluene/water mixtures) and bases (e.g., K₂CO₃).

- Temperature control (80–120°C) to balance reaction rate and side-product formation .

Example Reaction Setup :

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| 4-Bromophenylboronic acid | Coupling partner | PdCl₂(PPh₃)₂, K₂CO₃, DMF, 100°C | 65–75 |

| 6-Chloroquinoline precursor | Core scaffold | Toluene/H₂O, reflux | 70–80 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography resolves bond lengths and angles (e.g., C–Br: ~1.89 Å; quinoline planarity) .

- Spectroscopy :

- ¹H/¹³C NMR identifies substituent positions (e.g., aryl protons at δ 7.2–8.5 ppm).

- IR confirms functional groups (e.g., C–Cl stretch at ~550 cm⁻¹).

- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 399.2).

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the introduction of substituents in the quinoline core?

- Methodological Answer : Regioselectivity is controlled by:

- Directing groups : Electron-withdrawing substituents (e.g., Cl at C6) direct electrophilic attacks to specific positions .

- Catalyst tuning : Bulky ligands (e.g., PCy₃) favor cross-coupling at less hindered sites.

- Computational modeling : DFT studies predict reaction pathways and transition states to optimize selectivity .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) .

- Dose-response studies : Establish IC₅₀ values under controlled conditions (pH, temperature).

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in vitro) .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., topoisomerase II) .

- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.